Boc-gly-arg-OH
Overview
Description
Boc-gly-arg-OH is a useful research compound. Its molecular formula is C13H25N5O5 and its molecular weight is 331.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .
Result of Action
The result of this compound’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using this compound may have roles in signaling pathways, immune responses, or enzymatic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of this compound, potentially leading to side reactions or changes in the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .
Cellular Effects
The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.
Molecular Mechanism
This compound has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed this compound as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .
Temporal Effects in Laboratory Settings
The stability of this compound is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .
Metabolic Pathways
This compound, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that this compound is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .
Subcellular Localization
The subcellular localization of this compound would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if this compound is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKTURRULDXYQX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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